molecular formula C23H22N4O4 B11181073 N-(1,3-benzodioxol-5-yl)-2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

N-(1,3-benzodioxol-5-yl)-2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide

Cat. No.: B11181073
M. Wt: 418.4 g/mol
InChI Key: DMJMMRVJEMDKIW-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide: is a complex organic compound that features a unique structure combining a benzodioxole ring, a cyclopentyl group, and an imidazobenzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Imidazobenzimidazole Core: This involves the condensation of o-phenylenediamine with glyoxal or similar aldehydes, followed by cyclization.

    Coupling Reactions: The final step involves coupling the benzodioxole and imidazobenzimidazole intermediates using reagents such as acyl chlorides or anhydrides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imidazobenzimidazole moiety, potentially converting it to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and imidazobenzimidazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated imidazobenzimidazole derivatives.

    Substitution: Various substituted benzodioxole and imidazobenzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(1,3-benzodioxol-5-yl)-2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide may be investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules could lead to the discovery of new therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored for its potential pharmacological properties. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The benzodioxole ring may interact with hydrophobic pockets, while the imidazobenzimidazole moiety could form hydrogen bonds or ionic interactions with active sites. These interactions could modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of structural features. The presence of both a benzodioxole ring and an imidazobenzimidazole moiety in a single molecule provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-cyclopentyl-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl)acetamide

InChI

InChI=1S/C23H22N4O4/c28-21(24-14-9-10-19-20(11-14)31-13-30-19)12-18-22(29)26(15-5-1-2-6-15)23-25-16-7-3-4-8-17(16)27(18)23/h3-4,7-11,15,18H,1-2,5-6,12-13H2,(H,24,28)

InChI Key

DMJMMRVJEMDKIW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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